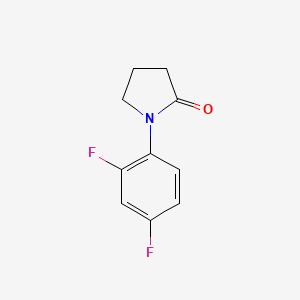

1-(2,4-Difluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNYNWHBSFFLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Pyrrolidin 2 One Scaffold in Medicinal Chemistry

The pyrrolidin-2-one, also known as a γ-lactam, is a five-membered heterocyclic motif that is a prominent feature in a multitude of biologically active compounds. Its prevalence in medicinal chemistry can be attributed to several key factors. The pyrrolidin-2-one ring system provides a rigid, three-dimensional framework that can effectively orient substituents in a defined spatial arrangement, facilitating precise interactions with biological targets. This structural rigidity, combined with the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a variable substitution point at the nitrogen atom, makes it a versatile scaffold for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Furthermore, the pyrrolidin-2-one moiety is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a sign of non-specificity but rather an indication of the scaffold's ability to present pharmacophoric features in a manner that is conducive to interacting with a diverse range of protein active sites. This versatility has been exploited in the development of drugs for a wide array of therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.

Significance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design, often referred to as "fluorine chemistry." The unique properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. The substitution of hydrogen with fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, leading to improved bioavailability and duration of action.

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. Fluorine can participate in hydrogen bonding and other non-covalent interactions, thereby enhancing the binding affinity and potency of the compound.

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. This property is often fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more complementary to its biological target.

In the context of 1-(2,4-Difluorophenyl)pyrrolidin-2-one, the presence of two fluorine atoms on the phenyl ring is expected to significantly impact its biological activity and metabolic profile compared to its non-fluorinated counterpart. The specific 2,4-disubstitution pattern can also influence the orientation of the phenyl ring relative to the pyrrolidin-2-one core, which can be critical for target engagement.

Overview of Current Research Trajectories for 1 2,4 Difluorophenyl Pyrrolidin 2 One and Its Analogues

Strategies for Pyrrolidin-2-one Ring Construction

The formation of the 1-aryl-pyrrolidin-2-one ring system can be achieved through several strategic approaches, including cyclization reactions with aniline (B41778) precursors and ring-opening reactions of strained three-membered rings.

A primary and direct method for the synthesis of the this compound core involves the use of 2,4-difluoroaniline as the key starting material. This approach ensures the incorporation of the desired difluorophenyl moiety at the N1 position of the pyrrolidinone ring from the outset of the synthetic sequence. The reaction of 2,4-difluoroaniline with suitable C4-synthons allows for the construction of the heterocyclic ring.

A well-established method that combines the strategies of the previous sections is the reaction between 2,4-difluoroaniline and itaconic acid. mdpi.comnih.gov This reaction provides a direct route to a functionalized version of the target scaffold, specifically 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The process involves refluxing the two reactants in an aqueous medium, leading to the formation of the pyrrolidinone ring through a tandem addition-cyclization mechanism. nih.gov

This one-pot reaction is an efficient method for constructing the core structure, simultaneously installing a carboxylic acid group at the 3-position, which serves as a handle for further derivatization.

Table 1: Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Starting Material 1 | Starting Material 2 | Product |

|---|

A versatile and modern approach for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines, such as anilines. mdpi.com This method relies on a Lewis acid-catalyzed ring-opening of the D-A cyclopropane (B1198618) by the amine, which acts as a dinucleophile. mdpi.com The reaction proceeds through the formation of a γ-amino ester intermediate, which then undergoes in-situ lactamization. A subsequent dealkoxycarbonylation step yields the final pyrrolidin-2-one product. mdpi.com

While this method has broad applicability for a variety of substituted anilines, it represents a potential pathway for the synthesis of this compound by using 2,4-difluoroaniline as the amine component. mdpi.com The D-A cyclopropane acts as a 1,4-C,C-dielectrophile in this transformation. mdpi.com

Functionalization and Derivatization of the this compound Core

Once the core structure of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized, the carboxylic acid group provides a versatile anchor for a range of chemical modifications to produce various derivatives.

The carboxylic acid functional group of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be readily converted into other related functionalities, such as esters. The synthesis of methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is achieved through a standard esterification reaction. mdpi.comnih.gov This involves treating the parent carboxylic acid with an excess of methanol (B129727) under reflux in the presence of a catalytic amount of sulfuric acid. nih.gov This methyl ester is often a key intermediate for creating further derivatives, including hydrazides. mdpi.comnih.gov

Hydrazone derivatives of this compound are synthesized via a multi-step process starting from the methyl ester derivative. mdpi.comnih.gov

Hydrazide Formation: First, methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is converted into the corresponding carbohydrazide (B1668358). This is accomplished by reacting the ester with hydrazine (B178648) monohydrate in a suitable solvent, such as isopropanol (B130326), under reflux conditions. mdpi.comnih.gov The resulting 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide crystallizes upon cooling. nih.gov

Hydrazone Synthesis: The purified carbohydrazide is then condensed with various aromatic or heterocyclic aldehydes and ketones. nih.gov This reaction is typically carried out by stirring the hydrazide with the respective aldehyde in isopropanol to yield the desired hydrazone analogues. mdpi.com This straightforward condensation provides a diverse library of derivatives. nih.gov

Table 2: Examples of Synthesized Hydrazone Derivatives The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Hydrazone Fragment |

|---|---|---|

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehydes | N'-[(Aryl)methylidene] |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Heterocyclic Aldehydes | N'-[(Heteroaryl)methylidene] |

Introduction of Benzimidazole (B57391) and Azole Moieties

The incorporation of benzimidazole and other azole rings into the this compound structure has been achieved through multi-step synthetic sequences. A key precursor, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, serves as a versatile starting material for these transformations. nih.gov The synthesis of this acid is accomplished by refluxing 2,4-difluoroaniline with itaconic acid in water. nih.gov

Derivatives containing benzimidazole and other azole moieties have been successfully synthesized from this carboxylic acid precursor. nih.gov For instance, the condensation of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide with 2,5-hexanedione (B30556) in the presence of a catalytic amount of acetic acid yields a pyrrole-containing derivative, 1-(2,4-difluorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide. nih.gov

Alkylation Reactions of Pyrrolidin-2-one Nitrogen and Side Chains

Alkylation reactions provide a straightforward method for introducing further diversity into derivatives of this compound. These reactions can be targeted at different nitrogen atoms within the molecule, depending on the substrate and reaction conditions.

For example, the nitrogen of a benzimidazole moiety attached to the pyrrolidinone core can be readily alkylated. The reaction of 4-(1H-benzo[d]imidazol-2-yl)-1-(2,4-difluorophenyl)pyrrolidin-2-one with iodoethane (B44018) in dimethylformamide (DMF), using potassium hydroxide (B78521) and potassium carbonate as bases, results in the N-ethylated product, 1-(2,4-difluorophenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. nih.gov The successful alkylation is confirmed by the appearance of signals corresponding to the ethyl group in the 1H NMR spectrum and the disappearance of the NH proton signal. nih.gov

Alkylation can also be performed on side chains. For instance, N'-(4-bromobenzylidene)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes alkylation with iodoethane in the presence of potassium hydroxide and potassium carbonate. nih.gov This reaction modifies the hydrazone side chain, demonstrating the versatility of alkylation in functionalizing different parts of the molecule. nih.gov

| Starting Material | Alkylating Agent | Bases | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)-1-(2,4-difluorophenyl)pyrrolidin-2-one | Iodoethane | KOH, K₂CO₃ | DMF | 1-(2,4-Difluorophenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | nih.gov |

| N'-(4-bromobenzylidene)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Iodoethane | KOH, K₂CO₃ | Iodoethane (excess) | Alkylated hydrazone derivative | nih.gov |

Esterification and Subsequent Hydrazide Formation

The carboxylic acid group at the 3-position of the pyrrolidinone ring is a key functional handle for further elaboration, notably through esterification and subsequent conversion to hydrazides. The esterification of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved by refluxing with an excess of an alcohol, such as methanol, in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester. nih.gov

These esters are valuable intermediates for the synthesis of hydrazides. The reaction of the methyl ester with hydrazine hydrate (B1144303) in a suitable solvent like 2-propanol under reflux conditions leads to the formation of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide. nih.govnih.gov This hydrazide serves as a crucial building block for creating a variety of derivatives, including hydrazones and other heterocyclic systems. nih.gov

| Reaction Step | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Esterification | 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux | Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | nih.gov |

| Hydrazide Formation | Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate | Reflux in 2-propanol | 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | nih.gov |

Asymmetric Synthesis Approaches for Enantiomerically Pure Compounds

The development of asymmetric methods is crucial for accessing single-enantiomer drugs, as different enantiomers can have distinct biological activities. nih.gov For pyrrolidinone-containing compounds, asymmetric synthesis aims to control the stereochemistry at chiral centers within the molecule.

One powerful strategy involves metal-catalyzed asymmetric cyclization. For example, a nickel-catalyzed defluorinative asymmetric cyclization of fluoroalkyl-substituted 1,6-enynes has been developed to produce synthetically valuable 4-fluorovinyl-substituted 2-pyrrolidones with high enantioselectivity (90-99% ee). nih.gov This method demonstrates the utility of transition-metal catalysis in constructing chiral pyrrolidinone scaffolds. nih.gov The utility of this approach was highlighted in the enantioselective synthesis of the antiepileptic drug Seletracetam. nih.gov

Other approaches in asymmetric organocatalysis, often utilizing proline and its derivatives, have become powerful tools for the construction of complex chiral molecules. unibo.it These methods, while not directly applied to this compound in the cited literature, represent a significant area of research for producing enantiomerically pure pyrrolidine-based compounds. nih.govunibo.it

Catalytic Systems in Synthetic Pathways

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives, enabling transformations that might otherwise be difficult or low-yielding.

Application of Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a robust tool for C-C bond formation and the synthesis of fluorinated compounds. cas.cnresearchgate.net In the context of pyrrolidinone synthesis, nickel-catalyzed reactions have been employed for asymmetric cyclizations. A notable example is the defluorinative asymmetric cyclization of 1,6-enynes, which provides access to chiral 4-fluorovinyl-substituted 2-pyrrolidones. nih.gov This type of reaction showcases nickel's ability to catalyze complex transformations with high levels of chemo-, regio-, and enantioselectivity. nih.gov The development of such catalytic systems is highly desirable for the synthesis of fluorine-containing heterocycles, which are important in drug discovery. nih.gov

Acid-Catalyzed Transformations

Acid catalysis is frequently employed in various transformations involving this compound derivatives. A mild acid, such as acetic acid, can be used to catalyze condensation reactions. For example, the formation of 1-(2,4-difluorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide from the corresponding hydrazide and 2,5-hexanedione is facilitated by a catalytic amount of acetic acid. nih.gov

Spectroscopic Characterization Techniques in Synthetic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the difluorophenyl group. The pyrrolidinone ring protons would likely appear as multiplets in the aliphatic region of the spectrum. Specifically, the two methylene (B1212753) groups adjacent to the carbonyl group and the nitrogen atom would show characteristic chemical shifts and coupling patterns. The aromatic protons on the difluorophenyl ring would reside in the downfield region and display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the pyrrolidinone ring, the three methylene carbons of the ring, and the carbons of the difluorophenyl group. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling), providing further confirmation of the structure. For instance, in a derivative, the carbon atoms of an ethyl group were observed at 15.20 and 29.76 ppm. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) group of the lactam ring. This strong absorption is typically observed in the range of 1680-1700 cm⁻¹. For comparison, the C=O stretching vibrations in methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate were observed at 1741 and 1699 cm⁻¹. nih.gov Other characteristic absorptions would include C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, as well as C-N and C-F bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the pyrrolidinone ring and the loss of small neutral molecules, providing valuable structural clues.

Interactive Data Tables

To illustrate the expected spectroscopic data for this compound, the following interactive tables present hypothetical yet representative values based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidinone CH₂ | 2.0-2.2 | Multiplet |

| Pyrrolidinone CH₂ | 2.5-2.7 | Multiplet |

| Pyrrolidinone CH₂ | 3.8-4.0 | Multiplet |

| Aromatic CH | 7.0-7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Pyrrolidinone C=O | ~175 |

| Pyrrolidinone CH₂ | 15-20 |

| Pyrrolidinone CH₂ | 30-35 |

| Pyrrolidinone CH₂ | 45-50 |

| Aromatic C-H | 105-130 (with C-F coupling) |

| Aromatic C-F | 155-165 (with C-F coupling) |

| Aromatic C-N | 120-125 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactam) | ~1690 | Strong |

| C-H (Aromatic) | 3050-3150 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C-N | 1200-1350 | Medium |

| C-F | 1100-1250 | Strong |

Strategic Role of the Fluorinated Pyrrolidin-2-one Scaffold in Rational Drug Design

The design of this compound derivatives is a strategic endeavor that leverages the distinct physicochemical properties of both the pyrrolidin-2-one core and the 2,4-difluorophenyl moiety to enhance pharmacological activity. The pyrrolidin-2-one ring, a five-membered lactam, is a prevalent scaffold in many biologically active compounds. nih.gov Its non-planar, saturated nature allows for the three-dimensional exploration of pharmacophore space, which is a significant advantage in achieving specific interactions with biological targets. nih.gov The pyrrolidine (B122466) ring can adopt various conformations, and the spatial orientation of its substituents can be finely tuned to optimize binding to proteins and other biomolecules. nih.gov

Exploration of Potential Biological Targets and Mechanisms of Action (Pre-clinical Focus)

Preclinical studies have begun to elucidate the biological activities of this compound derivatives, suggesting a range of potential molecular targets and mechanisms of action.

Modulation of Specific Biological Pathways (e.g., Transient Receptor Potential Vanilloid-4 Antagonism)

There is emerging interest in the role of pyrrolidine derivatives as modulators of specific biological pathways, including the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. TRPV4 is a cation channel involved in various physiological processes, and its antagonists are being investigated for therapeutic applications. researchgate.netnih.gov Notably, a novel series of pyrrolidine sulfonamides has been developed as TRPV4 antagonists. researchgate.net While these are structurally distinct from this compound, this finding highlights the potential for the pyrrolidine scaffold to be tailored for TRPV4 antagonism. Further studies are required to determine if the this compound core can be functionalized to effectively and selectively modulate the TRPV4 pathway or other significant biological signaling cascades.

Survey of Potential Therapeutic Areas (Conceptual and Pre-clinical Studies)

Anticancer Potential, with Focus on Specific Cancer Cell Lines

A significant body of preclinical research has focused on the anticancer potential of this compound derivatives. nih.gov These studies have demonstrated cytotoxic activity against several human cancer cell lines, with certain structural modifications enhancing this effect.

Notably, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those incorporating a hydrazone moiety, have shown potent anticancer effects. nih.gov The anticancer activity of these synthesized compounds was evaluated against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines using the MTT assay. nih.gov

The research identified several hydrazone derivatives as the most active compounds. nih.gov For instance, derivatives containing N'-((5-nitrothiophen-2-yl)methylene), N'-benzylidene, N'-(4-chlorobenzylidene), N'-(4-bromobenzylidene), and N'-(4-methylbenzylidene) fragments demonstrated significant cytotoxic effects. nih.gov An alkylated hydrazone with an N'-(4-bromobenzylidene) moiety also showed notable activity. nih.gov Generally, these active compounds exhibited greater efficacy against the A375 melanoma cell line. nih.gov

Below is an interactive data table summarizing the cytotoxic activity of selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cytotoxic Effect |

| 7b | MDA-MB-231, PPC-1, A375 | Active |

| 9a | MDA-MB-231, PPC-1, A375 | Active |

| 9c | MDA-MB-231, PPC-1, A375 | Active |

| 9e | MDA-MB-231, PPC-1, A375 | Active |

| 9f | MDA-MB-231, PPC-1, A375 | Active |

| 10 | MDA-MB-231, PPC-1, A375 | Active |

Further investigations into the structure-activity relationships of these compounds are ongoing to optimize their anticancer properties and to better understand their mechanism of action at the molecular level. nih.gov

Antiarrhythmic and Antioxidant Activities (for related structural classes)

Derivatives of pyrrolidin-2-one have been identified as a promising class of compounds with significant potential in the management of cardiovascular disorders, particularly cardiac arrhythmias. Research has demonstrated that certain analogues possess potent antiarrhythmic properties, which are often linked to their ability to interact with α1-adrenoceptors. mdpi.commdpi.com The blockade of these receptors is a key mechanism in restoring normal sinus rhythm. mdpi.com

Studies on a series of pyrrolidin-2-one derivatives have revealed their efficacy in various arrhythmia models. For instance, compounds S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride) and S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl} pyrrolidin-2-one hydrochloride) demonstrated both prophylactic and therapeutic antiarrhythmic effects in adrenaline-induced arrhythmia models in rodents. mdpi.com These compounds were able to restore normal sinus rhythm and reduce extrasystoles, conduction blocks, and mortality without exhibiting proarrhythmic potential. mdpi.com Their hypotensive effects were also suggested to be mediated by their α1-adrenolytic properties. mdpi.com

Further investigations into other novel pyrrolidin-2-one derivatives confirmed antiarrhythmic activity in models such as barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.govnih.govresearchgate.net Compound EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) was highlighted for its excellent antiarrhythmic effects. nih.govnih.govresearchgate.net Notably, this compound also exhibited significant antioxidant activity, suggesting a dual mechanism of action where both adrenolytic and antioxidant properties contribute to its cardioprotective effects. nih.govnih.govresearchgate.net The antioxidant potential of these compounds is a crucial aspect of their pharmacological profile, as oxidative stress is a known contributor to the pathophysiology of cardiovascular diseases.

| Compound | Observed Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl} pyrrolidin-2-one hydrochloride) | Prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia. | α1-adrenoceptor blockade. | mdpi.com |

| S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride) | Prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia. | α1-adrenoceptor blockade. | mdpi.com |

| EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) | Excellent antiarrhythmic activity in barium chloride-induced and reperfusion models. Significant antioxidant effect. | Adrenolytic and antioxidant properties. | nih.govnih.govresearchgate.net |

| S-75 | Prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia. | Likely mediated via α1-adrenoceptors. | mdpi.com |

Neuroprotective and Anti-Alzheimer's Disease Prospects (for related structural classes)

The pyrrolidin-2-one scaffold is also being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease (AD). nih.gov The pathology of AD is complex, involving cholinergic deficits, oxidative stress, and the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govnih.govmdpi.com Compounds that can target multiple aspects of this pathology are of significant interest.

Novel pyrrolidin-2-one derivatives have shown neuroprotective effects in preclinical models of cognitive impairment. nih.gov In studies using a scopolamine-induced amnesia model in mice, these derivatives effectively reversed learning and memory deficits. The mechanism of action appears to be multifactorial, involving the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov A deficiency in acetylcholine is a well-established feature of AD. nih.gov

In addition to their impact on the cholinergic system, these compounds also address the oxidative stress component of AD. Biochemical analyses have shown that they can mitigate lipid peroxidation and bolster the brain's natural antioxidant defenses by increasing levels of reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov The potential for related heterocyclic structures to act on other AD-relevant targets, such as the dipeptidyl peptidase-4 (DPP-4) enzyme, has also been noted. Inhibition of DPP-4 has been shown to protect neurons against Aβ-induced cytotoxicity and tau hyperphosphorylation. semanticscholar.org This suggests that pyrrolidin-2-one derivatives could offer a multi-pronged approach to combating the progression of Alzheimer's disease.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The therapeutic potential of the pyrrolidine core extends to infectious diseases, with various derivatives demonstrating notable antimicrobial properties. The structural versatility of this scaffold allows for modifications that can lead to potent activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

For example, a series of substituted 2,3-pyrrolidinedione derivatives were synthesized and evaluated for their efficacy against oral pathogens. nih.gov One of the most promising compounds from this series displayed significant antimicrobial activity against Streptococcus mutans, a key bacterium in the formation of dental caries, and Candida albicans, an opportunistic pathogenic yeast. nih.gov The activity of this compound was found to be comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov

Biological Evaluation and Cellular Mechanistic Studies of 1 2,4 Difluorophenyl Pyrrolidin 2 One Analogues

In Vitro Cytotoxicity Assessments

The initial evaluation of the anticancer potential of 1-(2,4-difluorophenyl)pyrrolidin-2-one analogues involves assessing their ability to induce cell death in cancerous cells. This is achieved through systematic in vitro cytotoxicity screening across a panel of relevant cancer cell lines.

A series of synthesized 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including benzimidazoles, hydrazones, and azoles, were tested for their anticancer activity. nih.gov The evaluation was conducted on several aggressive cancer cell lines: human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375). nih.govresearchgate.net

Among the synthesized compounds, the hydrazone derivatives demonstrated the most potent cytotoxic effects against these cancer cell lines. nih.govresearchgate.net Specifically, compounds identified as 7b, 9c, 9e, 9f, and 10 were noted for their activity. The study found that these selected compounds generally exhibited greater cytotoxic activity against the A375 melanoma cell line and were comparatively less active against the MDA-MB-231 breast cancer cell line. nih.govresearchgate.net Hydrazone 9f, which features an N'-(4-methylbenzylidene) moiety, was identified as the most cytotoxic compound against both prostate adenocarcinoma PPC-1 and melanoma A375 cells. nih.govresearchgate.net Furthermore, compounds 9c, 9e, and 10 displayed a higher selectivity for cancer cells over normal human foreskin fibroblasts (CRL-4001), suggesting a potential for targeted anticancer action. nih.govresearchgate.net

| Compound | Chemical Moiety | Most Active Against | Notes |

|---|---|---|---|

| Hydrazones (general) | Hydrazone | MDA-MB-231, PPC1, A375 | Strongest effect among derivatives. nih.govresearchgate.net |

| 9f | N'-(4-methylbenzylidene) hydrazone | PPC1, A375 | Identified as the most cytotoxic. nih.govresearchgate.net |

| 7b, 9c, 9e, 10 | Hydrazone/Azole derivatives | A375 | Showed greater activity in A375 cells. nih.govresearchgate.net |

| 9c, 9e, 10 | Hydrazone/Azole derivatives | Cancer cells vs. Fibroblasts | Showed relatively higher selectivity. nih.govresearchgate.net |

To quantify the cytotoxic effects of the this compound analogues, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method. nih.govnih.gov This colorimetric assay assesses a cell's metabolic activity, which serves as an indicator of cell viability. nih.gov In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. nih.gov

In the evaluation of these specific pyrrolidinone derivatives, the MTT assay was employed to determine their cytotoxic effect after a 72-hour incubation period with the MDA-MB-231, PPC1, and A375 cancer cell lines. nih.govresearchgate.net This method provides quantitative data, such as IC50 values (the concentration of a compound that inhibits cell growth by 50%), allowing for the comparison of the potency of different analogues and the determination of their dose-dependent effects on cancer cell viability.

Cellular Migration and Invasion Inhibition Studies

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a precursor to metastasis. nih.gov Therefore, evaluating the potential of new compounds to inhibit these processes is a key component of anticancer drug discovery.

The wound healing assay, also known as the scratch assay, is a straightforward and widely used method to study cell migration in vitro. nih.govnih.gov The methodology involves culturing a confluent monolayer of cancer cells and then creating a cell-free gap, or "wound," by mechanically scratching the surface with a sterile pipette tip or a similar tool. nih.govfigshare.com

After the scratch is made, the cells are monitored over time using microscopy as they migrate to close the gap. mdpi.com Images are captured at regular intervals to document the process of wound closure. researchgate.net This technique allows for the direct visualization and analysis of collective cell migration. nih.gov More advanced methods utilize special silicone culture inserts to create a well-defined cell-free field, which can improve the reproducibility of the assay. nih.gov

The impact of the this compound analogues on cancer cell migration was assessed using the wound healing assay. nih.gov The rate of wound closure is quantified by measuring the area of the cell-free gap at different time points and comparing the results for treated cells versus untreated control cells. figshare.comresearchgate.net A reduction in the rate of closure in the presence of a compound indicates an inhibitory effect on cell migration. nih.gov

From the series of tested derivatives, compound 9e, which contains an N'-(4-bromobenzylidene) moiety, was found to exhibit the most pronounced inhibitory effect on cancer cell migration as determined by the wound healing assay. nih.govresearchgate.net This finding singles out this particular analogue as a potential anti-migratory agent, warranting further investigation into its mechanism of action.

| Compound | Chemical Moiety | Effect on Cell Migration | Assay Used |

|---|---|---|---|

| 9e | N'-(4-bromobenzylidene) hydrazone | Most pronounced inhibitory effect. nih.govresearchgate.net | Wound Healing Assay nih.govresearchgate.net |

Investigations into Cellular Pathways and Molecular Targets

Modulatory Effects on Cancer Cell Proliferation and Apoptosis Pathways

The anticancer activity of this compound analogues is rooted in their ability to modulate critical cellular pathways that govern cell survival and death. Research has focused on their capacity to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. waocp.orgsemanticscholar.org

A study on a related compound, (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide (B126068), in human hepatocellular carcinoma (HepG2) cells, revealed its significant impact on the expression of numerous apoptosis-related genes. waocp.orgsemanticscholar.org This compound was shown to regulate genes within key families involved in apoptosis, including the TNF, BCL2, IAP, and caspase families. waocp.org The findings indicated that the pyrrolidine-2-carboxamide derivative could alter the expression of both pro-apoptotic and anti-apoptotic genes, thereby affecting both the extrinsic and intrinsic apoptosis signaling pathways. waocp.orgsemanticscholar.org This dual action suggests a comprehensive mechanism for inducing cell death in cancer cells. The ability to modulate these pathways is a hallmark of many effective chemotherapeutic agents. nih.govmdpi.com

| Gene Family | Effect of (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide | Implication in Apoptosis | Reference |

|---|---|---|---|

| TNF Family | Regulated Expression | Involved in the extrinsic (death receptor-mediated) apoptosis pathway. | waocp.org |

| BCL2 Family | Regulated Expression | Contains both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the intrinsic pathway. | waocp.org |

| IAP Family | Regulated Expression | Inhibitors of Apoptosis Proteins; they block caspase activity to prevent cell death. | waocp.org |

| Caspase Family | Regulated Expression | A family of proteases that are the central executioners of apoptosis. | waocp.org |

Role of Specific Chemical Moieties (e.g., Hydrazone Fragments) in Inducing Cytotoxic Effects

The chemical structure of this compound analogues is crucial to their biological activity, with specific functional groups, or moieties, playing a key role in their cytotoxic effects. The hydrazone moiety (-C=N-NH-C=O) has been repeatedly identified as a critical pharmacophore for the anticancer properties of these compounds. nih.govmdpi.comnih.gov

Hydrazones are recognized for their diverse biological potential, and their inclusion in the pyrrolidin-2-one scaffold significantly enhances cytotoxicity against various cancer cell lines. nih.govmdpi.com Studies have consistently shown that derivatives containing a hydrazone fragment exhibit the strongest cytotoxic effects against triple-negative breast cancer, prostate carcinoma, and melanoma cells when compared to analogues with other functional groups like benzimidazoles or azoles. nih.govresearchgate.net The biological activity of hydrazones is often attributed to the presence of the active azomethine pharmacophore (-C=N-). mdpi.com

Furthermore, the physicochemical properties conferred by the hydrazone moiety may contribute to its effectiveness. It has been suggested that this functional group can alter drug delivery properties, potentially releasing active components more readily in the acidic microenvironment characteristic of tumors. mdpi.com Mechanistically, some research on hydrazone compounds with a pyrrolidine (B122466) moiety has suggested that their cytotoxicity may stem from the inhibition of mitochondrial respiration, a critical process for cellular energy production. researchgate.net This disruption of mitochondrial function can be a potent trigger for apoptosis. researchgate.net

Structure Activity Relationship Sar Elucidation for 1 2,4 Difluorophenyl Pyrrolidin 2 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(2,4-difluorophenyl)pyrrolidin-2-one derivatives can be profoundly influenced by modifications to various parts of the molecule. These changes can alter the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.

The presence and positioning of halogen atoms, particularly fluorine, on the N-phenyl ring are critical determinants of biological activity. Fluorine is a unique element in drug design due to its small van der Waals radius (1.35 Å), which is only slightly larger than that of hydrogen (1.20 Å), and its extreme electronegativity (4.0 on the Pauling scale). ucd.ie This combination allows for significant electronic modulation with a minimal steric footprint. ucd.ieresearchgate.net

The incorporation of fluorine can lead to more favorable pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, membrane permeation, and binding affinity to target proteins. researchgate.netnih.gov The 2,4-difluoro substitution pattern is a frequently employed strategy in medicinal chemistry, found in numerous FDA-approved drugs. openreadings.eunih.gov The strong electron-withdrawing nature of the two fluorine atoms alters the electronic distribution of the phenyl ring, which can influence how the molecule interacts with its biological target. researchgate.net While specific comparative studies detailing various halogenation patterns on the 1-phenylpyrrolidin-2-one core are limited, the general principles of medicinal chemistry suggest that both the number and position of halogens are crucial. For instance, in a series of pyrazole (B372694) derivatives, the introduction of fluorine substituents increased antimicrobial activity, although the specific position (ortho, meta, or para) did not seem to significantly alter the activity in that particular scaffold. nih.gov The 2,4-difluoro pattern in the 1-phenylpyrrolidin-2-one series is believed to offer an optimal balance of these electronic and steric effects to enhance biological efficacy. nih.gov

Studies on related N-substituted pyrrolidinones have shown diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects, depending on the nature of the substituent. rdd.edu.iqresearchgate.net For example, different substitutions on an N-phenylsulfonyl group attached to the pyrrolidin-2-one nitrogen resulted in a range of antimicrobial activities. tandfonline.comnih.gov The synthesis of N-aryl pyrrolo-quinolines has also been explored to generate compounds with potential biological activity. jocpr.com The pyrrolidine (B122466) ring itself is considered a versatile scaffold, and its utility is enhanced by the ability to modify the N-substituent to target different biological systems. nih.govrsc.org Therefore, while the 2,4-difluorophenyl group confers potent activity in certain contexts, other aromatic or heterocyclic rings could be employed to modulate this activity or target different receptors.

Significant research has been conducted on modifying the pyrrolidine ring of the this compound core, particularly at the 3-position. The introduction of a carboxylic acid group at this position serves as a versatile synthetic handle for creating a diverse library of derivatives, including amides, azoles, and hydrazones. ktu.edunih.gov

In a series of compounds derived from 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, derivatives containing a hydrazone moiety were identified as the most potent cytotoxic agents against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375). openreadings.eunih.gov The specific substitution on the hydrazone's benzylidene fragment was found to fine-tune the activity. nih.gov For example, a 4-methylbenzylidene moiety resulted in the most cytotoxic compound in prostate and melanoma cell models, while a 4-bromobenzylidene moiety exhibited the strongest inhibition of cancer cell migration. nih.govnih.gov

Derivatives incorporating benzimidazole (B57391) and other azole fragments also demonstrated anticancer activity, though generally less potent than their hydrazone counterparts. nih.gov Benzimidazoles and hydrazones are independently recognized as important pharmacophores with a broad spectrum of biological activities, including anticancer and antimicrobial effects. cumhuriyet.edu.trresearchgate.netresearchgate.net The combination of the this compound core with these functional groups represents a promising strategy for developing novel therapeutic agents. nih.govresearchgate.net

| Compound | Functional Group Modification | Key Biological Finding | Reference |

|---|---|---|---|

| 9f | Hydrazone with N'-(4-methylbenzylidene) moiety | Most cytotoxic in prostate (PPC1) and melanoma (A375) cell lines. | nih.govnih.gov |

| 9e | Hydrazone with N'-(4-bromobenzylidene) moiety | Most pronounced inhibitory effect on cancer cell migration. | nih.govnih.gov |

| 9c | Hydrazone with N'-(4-chlorobenzylidene) moiety | Showed high selectivity for cancer cells over normal fibroblasts. | nih.govnih.gov |

| 3a | Benzimidazole moiety | Demonstrated anticancer activity, but was less potent than hydrazone derivatives. | nih.gov |

| 12 | Pyrazole moiety | Synthesized from the carbohydrazide (B1668358) intermediate, contributing to the library of azole derivatives. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity Profiles

Stereochemistry is a fundamental aspect of drug design, as different enantiomers of a chiral drug can exhibit widely different pharmacological activities and metabolic profiles. mdpi.com The pyrrolidine ring is a non-planar, saturated scaffold, and substitutions on its carbon atoms can create one or more chiral centers, leading to stereoisomers. nih.gov The three-dimensional arrangement of substituents is critical for the molecule's ability to bind effectively and selectively to its target protein. nih.gov

The importance of specific stereoisomers is evident in compounds closely related to this compound. For example, a patent for a potent Trk family protein tyrosine kinase inhibitor describes a specific stereoisomer, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, highlighting that biological activity is highly dependent on the precise 3D architecture. google.com Similarly, the antifungal drug Voriconazole and its derivatives, which contain a 2,4-difluorophenyl group, are synthesized with a specific (2R,3S) or (2S,3R) stereochemistry, underscoring the need for stereochemical control. mdpi.com

Although specific studies detailing the separation and differential activity of enantiomers for the parent this compound are not widely published, the established principles of medicinal chemistry and the data from closely related structures strongly suggest that the biological activity would be enantiomer-dependent. mdpi.comgoogle.com Therefore, controlling the stereochemistry during synthesis or resolving racemic mixtures is a critical step in the development of these compounds as therapeutic agents. mdpi.com

Correlation of Molecular Features with Pharmacological Potency and Selectivity

Rational drug design utilizes knowledge of a biological target's structure to design molecules that bind with high affinity and selectivity. mdpi.com For pyrrolidinone-based compounds, these principles have been successfully applied to develop potent inhibitors for a variety of targets. nih.govresearchgate.netresearchgate.netnih.gov

Structure-based drug design, which often uses X-ray crystal structures of a ligand-protein complex, has guided the design of novel pyrrolidine-based progesterone (B1679170) receptor partial agonists. nih.gov Similarly, computational methods like pharmacophore modeling and molecular docking have been instrumental in the discovery and optimization of pyrrolidinone derivatives as inhibitors of HIV-1 integrase and acetylcholinesterase. nih.govresearchgate.net These techniques allow researchers to predict how a molecule will fit into a binding pocket, identify key interactions (such as hydrogen bonds and hydrophobic contacts), and prioritize which novel derivatives to synthesize. mdpi.comresearchgate.net

By applying these rational design principles to the this compound scaffold, new analogs can be designed with optimized binding to their intended targets. For example, molecular docking could be used to rationalize why certain hydrazone derivatives show higher anticancer potency by modeling their interactions within the active site of a target enzyme, such as a kinase or tubulin. This computational insight, combined with synthetic chemistry and biological testing, forms a powerful cycle for the development of more potent and selective drug candidates.

Specific SAR Trends for Anticancer Activity

The structure-activity relationship (SAR) of this compound derivatives has been a subject of investigation to enhance their anticancer properties. Research has focused on modifying the core structure to identify substituents that improve cytotoxicity against various cancer cell lines.

A study involving the synthesis of derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid revealed distinct SAR trends. The core scaffold was modified by introducing different chemical moieties, including benzimidazoles, hydrazones, and other azoles, at the 3-position of the pyrrolidinone ring. nih.gov The anticancer activity of these synthesized compounds was evaluated against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines. nih.gov

The investigation showed that hydrazone-containing derivatives were the most potent cytotoxic agents among the synthesized compounds. nih.govresearchgate.net This suggests that the hydrazone moiety is crucial for the anticancer activity of this class of compounds.

Further analysis of the hydrazone derivatives revealed specific trends related to the substituent on the benzylidene part of the molecule. For instance, the presence of a methyl group at the para-position of the benzylidene moiety (Compound 9f ) resulted in the most cytotoxic compound against both prostate adenocarcinoma (PPC-1) and melanoma (A375) cells in both monolayer and 3D cultures. nih.gov Conversely, the introduction of a bromo group at the same position (Compound 9e ) led to the most significant inhibitory effect on cancer cell migration. nih.gov

The study also highlighted that the anticancer activity was cell-line dependent. Generally, the most active compounds demonstrated greater activity against the A375 melanoma cell line and were less active against the MDA-MB-231 breast cancer cell line. nih.gov Compounds 9c , 9e , and 10 showed relatively higher selectivity for cancer cells over normal human foreskin fibroblasts, indicating a favorable therapeutic window. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | R Group on Benzylidene Moiety | Key Activity Highlight |

|---|---|---|

| 9f | 4-methyl | Most cytotoxic in PPC-1 and A375 cell lines nih.gov |

| 9e | 4-bromo | Most pronounced inhibition of cell migration nih.gov |

| 9c | Not specified in abstract | Higher selectivity for cancer cells nih.gov |

| 10 | Not specified in abstract | Higher selectivity for cancer cells nih.gov |

These findings underscore the importance of the hydrazone functional group and the nature of the substituent on the aromatic ring for the anticancer potential of this compound derivatives. The diverse substitution patterns on the pyrrolidine ring can regulate various targets, leading to significant anti-proliferative activities. nih.gov

SAR in Relation to Other Investigated Biological Activities (e.g., Antidiabetic, Anti-Alzheimer's)

While the SAR for the anticancer activity of this compound derivatives is an active area of research, specific SAR studies for their antidiabetic and anti-Alzheimer's activities are not as extensively documented in the current scientific literature. However, the broader classes of compounds to which this molecule belongs, such as β-amino acid derivatives and various heterocyclic compounds, have been investigated for these therapeutic areas.

β-amino acid derivatives are noted for their role in metabolic and immune system regulatory processes and are utilized in the treatment of conditions like diabetes and cardiovascular diseases. nih.gov The pyrrolidinone (or pyrrolidone) core is a structural motif present in many biologically active molecules. nih.gov

The link between diabetes and Alzheimer's disease has prompted research into the potential of antidiabetic agents for treating Alzheimer's. nih.gov This is based on the understanding that disturbances in brain insulin (B600854) signaling may contribute to the pathophysiology of Alzheimer's disease. nih.gov Studies have investigated various antidiabetic agents, such as metformin (B114582) and insulin analogs, for their effects on Alzheimer's biomarkers. nih.gov For instance, metformin has been suggested as a potential agent for neuro-regeneration and risk reduction in Alzheimer's-like diseases. nih.gov

While direct SAR studies on this compound derivatives for these specific conditions are limited, the general principle of modifying heterocyclic scaffolds to modulate biological activity is well-established. For example, pyridine (B92270) derivatives have been explored for their potential anti-Alzheimer's effects. mdpi.com The development of potent and selective agents often relies on systematic modifications of the core structure and its substituents to optimize interactions with biological targets. Further research is necessary to elucidate the specific structural requirements for this compound derivatives to exhibit significant antidiabetic or anti-Alzheimer's activity.

Computational and Theoretical Chemistry Applications in 1 2,4 Difluorophenyl Pyrrolidin 2 One Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nanobioletters.com A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nanobioletters.com This process yields crucial information on bond lengths, bond angles, and dihedral angles.

While specific DFT calculations for 1-(2,4-Difluorophenyl)pyrrolidin-2-one are not extensively detailed in the available literature, the principles can be illustrated by studies on structurally related molecules. For instance, DFT calculations on other difluorophenyl or heterocyclic derivatives, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine their optimized geometries. nanobioletters.commdpi.com The results of such an analysis for this compound would provide the precise spatial arrangement of its difluorophenyl ring relative to the pyrrolidin-2-one moiety. The calculated geometric parameters are often found to be in good agreement with experimental data obtained from techniques like X-ray diffraction, with minor differences attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental data is from the solid state. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Compound

This table shows representative data for a similar molecular framework to illustrate the outputs of a DFT geometry optimization. Actual values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-N | ~125° |

| Dihedral Angle | Phenyl Ring - Pyrrolidine (B122466) Ring | Variable |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govscispace.com These include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. scispace.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. sciensage.info

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. Calculated as ω = χ² / (2η).

For this compound, FMO analysis would reveal how the electron density is distributed in these key orbitals, highlighting which parts of the molecule are most involved in electronic transitions and reactions. For instance, in a study of a related difluorophenyl piperidine (B6355638) derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, indicating significant stability. nanobioletters.com

Table 2: Illustrative Global Reactivity Descriptors from FMO Analysis

This table presents example values for a related molecule to demonstrate the type of data obtained from a DFT-based reactivity analysis.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |

| Chemical Softness | S | 1/η | 0.4 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 eV |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This tool is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MESP map is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for attack by electrophiles.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the most likely sites for attack by nucleophiles.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MESP analysis would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom of the pyrrolidinone ring, due to the high electronegativity of oxygen and the presence of lone pairs. This site would be a primary target for electrophiles and hydrogen bond donors. The highly electronegative fluorine atoms on the phenyl ring would also create localized negative potential. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the pyrrolidinone ring and the phenyl ring, representing potential sites for nucleophilic interaction.

Thermodynamic Property Calculations

Computational methods can be used to predict key thermodynamic properties of a molecule, providing insight into its stability and behavior under different conditions. nih.gov Using statistical thermodynamics based on the results of DFT frequency calculations, properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cv) can be determined. researchgate.netresearchgate.net

These calculated properties are crucial for:

Predicting Stability: A lower enthalpy of formation generally indicates a more stable molecule.

Determining Reaction Energetics: Comparing the thermodynamic properties of reactants and products allows for the calculation of reaction enthalpies, entropies, and free energies, predicting whether a reaction is favorable (exergonic) or unfavorable (endergonic).

Understanding Equilibria: Gibbs free energy calculations are essential for predicting the position of chemical equilibria.

Application of Advanced Ab Initio Methods for High-Accuracy Energy Calculations (e.g., CCSD(T) extrapolation)

While DFT is a versatile and widely used method, higher-level ab initio ("from the beginning") methods are employed when extremely accurate energy calculations are required. These methods make fewer approximations than DFT and aim for a more exact solution to the Schrödinger equation. The "gold standard" in quantum chemistry for single-point energy calculations is the Coupled Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T).

The application of CCSD(T), often combined with basis set extrapolation techniques, can yield energies with "sub-chemical" accuracy (within 1 kJ/mol of experimental values). However, these calculations are computationally very expensive and are typically reserved for smaller molecules or for benchmarking the accuracy of more cost-effective methods like DFT. For a molecule the size of this compound, a full geometry optimization with CCSD(T) would be computationally prohibitive. Instead, it could be used to calculate a highly accurate single-point energy based on a geometry optimized with a less expensive method like DFT. This high-accuracy energy value would then serve as a benchmark to validate the chosen DFT functional and basis set, ensuring their reliability for predicting the properties of this and related molecules.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. nih.gov The molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a period, typically from nanoseconds to microseconds. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule is not rigid; its rings and bonds can rotate and flex. MD simulations can reveal the different low-energy conformations the molecule can adopt in solution and the timescale of transitions between them. nih.govresearchgate.net This is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Study Solvation: MD can model the explicit interactions between the solute molecule and solvent molecules (e.g., water), providing a detailed picture of the solvation shell and hydrogen bonding patterns.

Simulate Ligand-Protein Interactions: If this compound were being investigated as a potential drug, MD simulations would be a key tool to model its interaction with a target protein. These simulations can assess the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a predictor of binding affinity. nih.gov

Although specific MD simulation studies for this compound are not present in the surveyed literature, this technique represents a critical next step in the computational investigation of its potential biological activity and dynamic behavior.

Ligand-Protein Docking Studies for Prediction of Binding Modes and Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. For this compound and its derivatives, docking studies can elucidate how the molecule fits into the active site of a target protein and identify the key intermolecular interactions responsible for its biological activity.

The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity.

While specific docking studies for this compound are not detailed in publicly available literature, research on analogous structures like prolyl-fluoropyrrolidine derivatives has utilized this method to explain their inhibitory activity against enzymes like dipeptidyl peptidase IV. nih.gov In such studies, the fluoropyrrolidine core was observed to occupy a key pocket (S1) in the enzyme's active site. nih.gov For a hypothetical docking study of this compound, the interactions would be analyzed to understand its binding mode. Key interactions typically investigated include hydrogen bonds, hydrophobic interactions, and π-π stacking. The 2,4-difluorophenyl group, for instance, would be a prime candidate for forming hydrophobic and π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding pocket.

Table 1: Example of Key Interactions Analyzed in a Hypothetical Docking Study

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

|---|---|---|

| Hydrogen Bonding | Pyrrolidinone Oxygen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl Ring, Pyrrolidinone Ring | Valine, Leucine, Isoleucine, Alanine |

| π-π Stacking | Difluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

These predicted interactions provide a structural hypothesis for the molecule's activity and guide the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Following docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. MD simulations model the atomic-level movements and conformational changes of molecules by solving Newton's equations of motion, providing a dynamic view of the system. This method is invaluable for understanding how a ligand like this compound behaves within a biological environment and confirming the stability of interactions predicted by docking. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and observing its behavior over nanoseconds or even microseconds. mdpi.com Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure. A stable RMSD for both the protein backbone and the ligand suggests the complex is not undergoing major conformational changes and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest instability, while low values indicate stable interactions with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of these key interactions.

The results from MD simulations can validate docking predictions and provide deeper insights into the dynamic nature of the binding, which is critical for designing effective therapeutic agents. nih.gov

In Silico Prediction of Biological Activities (e.g., using PASS software)

Before undertaking extensive and costly laboratory screening, the potential biological activities of a novel compound can be estimated using in silico prediction tools. The Prediction of Activity Spectra for Substances (PASS) is a widely used software that predicts a wide range of biological activities based solely on the 2D structure of a molecule. genexplain.comresearchgate.net The prediction is based on structure-activity relationships derived from a massive training set of known biologically active compounds. genexplain.comibmc.msk.ru

For a given compound like this compound, PASS provides a list of potential biological activities, each with two probabilities:

Pa (Probability to be active): The likelihood that the compound exhibits a particular activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity.

Activities with Pa > Pi are considered probable for the compound. genexplain.com This approach helps researchers prioritize which biological assays are most likely to yield positive results. researchgate.net For instance, a PASS prediction might suggest that this compound has a high probability of acting as an enzyme inhibitor, a channel blocker, or an antagonist for a specific receptor.

Table 2: Illustrative Example of a PASS Prediction Output for a Novel Compound

| Predicted Biological Activity | Pa | Pi | Interpretation |

|---|---|---|---|

| Kinase Inhibitor | 0.852 | 0.015 | High probability of being a kinase inhibitor. |

| Antineoplastic | 0.798 | 0.023 | Likely to have anticancer properties. |

| GABA Receptor Antagonist | 0.611 | 0.094 | Possible activity as a GABA receptor antagonist. |

| Mu-opioid Receptor Agonist | 0.125 | 0.753 | Unlikely to be a mu-opioid receptor agonist. |

Note: This table is for illustrative purposes only and does not represent an actual PASS prediction for this compound.

This predictive power allows for a more targeted and efficient approach to drug discovery and development.

Theoretical Investigations of Reaction Mechanisms and Tautomerism

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in understanding the fundamental chemical properties of molecules, including their reactivity and structural isomers like tautomers.

The pyrrolidin-2-one core of the target molecule can theoretically exist in two tautomeric forms: the lactam form (a cyclic amide) and the lactim form (a cyclic imidic acid). researchgate.net Computational studies on the parent 2-pyrrolidone molecule have established that the lactam tautomer is significantly more stable than the lactim form in both the gaseous phase and in aqueous solution. researchgate.net This stability is a key factor in its chemical behavior. The energy difference between tautomers can be calculated, confirming the predominance of one form under equilibrium conditions. researchgate.net

Data adapted from theoretical studies on the parent 2-pyrrolidone ring. researchgate.net

Furthermore, DFT calculations can be used to model the entire energy profile of a chemical reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of reaction pathways, activation energies, and whether a reaction is under kinetic or thermodynamic control. For example, theoretical studies on related pyrrolidinone derivatives have been used to propose mechanisms for their synthesis and subsequent reactions, such as nucleophilic attack by amines. nih.gov These calculations can explain why certain products are formed preferentially and can be used to optimize reaction conditions for desired outcomes.

Future Research Directions and Unanswered Questions for 1 2,4 Difluorophenyl Pyrrolidin 2 One Research

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

The future development of 1-(2,4-Difluorophenyl)pyrrolidin-2-one-based therapeutics hinges on the ability to synthesize a diverse library of analogues. While established methods exist, such as the reaction of 2,4-difluoroaniline (B146603) with itaconic acid to form a key carboxylic acid intermediate, there is a need for more efficient and versatile synthetic pathways. nih.gov

Future research should focus on:

Developing Novel Synthetic Methodologies: Exploration of new synthetic strategies could provide access to previously unattainable derivatives. nih.govmdpi.com This could involve investigating novel catalytic systems, flow chemistry approaches, or multicomponent reactions to streamline the synthesis process and improve yields. mdpi.com

Advanced Derivatization: Systematic derivatization of the core this compound structure is crucial for establishing comprehensive structure-activity relationships (SAR). Advanced derivatization protocols can be developed to introduce a wide array of functional groups at various positions on the pyrrolidinone ring and the phenyl ring. nih.govnih.gov This will allow for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for drug development.

A comparative table of conceptual synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multi-component Reactions | High efficiency, atom economy, rapid generation of molecular diversity. | Identification of suitable reaction conditions and compatible starting materials. |

| Catalytic C-H Functionalization | Direct modification of the core scaffold without the need for pre-functionalized starting materials. mdpi.com | Achieving high regioselectivity and catalyst efficiency. |

| Flow Chemistry Synthesis | Improved reaction control, safety, scalability, and potential for rapid library synthesis. mdpi.com | Initial optimization of flow parameters and equipment setup. |

Deeper Mechanistic Elucidation of Cellular and Molecular Actions

While initial studies have demonstrated the cytotoxic and anti-migratory effects of certain this compound derivatives on cancer cell lines, the precise molecular mechanisms underlying these activities remain largely unknown. nih.gov A deeper understanding of how these compounds exert their effects at the cellular and molecular level is essential for their rational optimization and clinical translation.

Key unanswered questions include:

Identification of Molecular Targets: What are the specific proteins, enzymes, or signaling pathways that these compounds interact with to produce their biological effects? Identifying the direct molecular targets is a critical step.

Signaling Pathway Modulation: How do these compounds modulate intracellular signaling pathways involved in cell proliferation, survival, and migration? Studies could investigate effects on key cancer-related pathways such as MAPK, PI3K/AKT, or mTOR. google.comnih.gov

Mechanisms of Cytotoxicity: Is the observed cytotoxicity a result of apoptosis, necrosis, or other forms of cell death? Elucidating the specific cell death pathways induced by these compounds is necessary.

Future research should employ a range of modern biological techniques to address these questions.

| Investigative Technique | Research Goal |

| Affinity Chromatography/Mass Spectrometry | Identification of direct protein binding partners and molecular targets. |

| Western Blotting and Phospho-protein Arrays | Analysis of changes in key signaling pathways and protein activation states. |

| Flow Cytometry and Caspase Assays | Determination of the specific mechanisms of induced cell death (e.g., apoptosis). |

| Gene Expression Profiling (RNA-Seq) | Global analysis of transcriptional changes within cells following compound treatment. |

Identification of New Therapeutic Avenues Beyond Current Investigations